7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Overview
Description
Acrinor is a adrenergic beta receptor agonist.
Scientific Research Applications
Cardiovascular Activity Studies
The chemical compounds have been a subject of interest in cardiovascular research. Studies have demonstrated their potential in addressing cardiovascular issues, particularly in relation to antiarrhythmic and hypotensive activity. Key findings include:
- Antiarrhythmic Activity : Some derivatives have shown prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia. Specifically, a derivative with an 8-(2-morpholin-4-yl)-ethylamino group was found to be notably active (Chłoń-Rzepa et al., 2011).
- Hypotensive Effects : A compound with an 8-(2-diethylamino)-ethylamino group demonstrated significant, though short-lived, reductions in both systolic and diastolic blood pressure (Chłoń-Rzepa et al., 2004).
- Receptor Affinity : The compounds also displayed varying degrees of affinity for α(1)- and α(2)-adrenoreceptors, which are significant in cardiovascular pharmacology.
Fluorescence Properties
Some derivatives of these compounds have been investigated for their fluorescence properties. This aspect is crucial for applications in imaging and diagnostics. A study synthesized and analyzed the fluorescence properties of certain derivatives, highlighting their potential as fluorescent dyes (Rangnekar & Rajadhyaksha, 1987).
Antiasthmatic Potential
Research into the antiasthmatic properties of related xanthene derivatives, which share structural similarities with the specified compounds, has shown promise. These studies focus on the vasodilatory and anti-inflammatory potential of these compounds, which is vital in asthma management (Bhatia et al., 2016).
Molecular Structure and Stability Analysis
Extensive work has been done on understanding the molecular structure, stability, and bonding features of these compounds. Such analyses are fundamental in predicting and enhancing the efficacy and safety of these compounds in various applications (Prabakaran & Muthu, 2014).
properties
CAS RN |
8004-31-7 |
---|---|
Molecular Formula |
C35H46Cl2N10O8 |
Molecular Weight |
805.7 g/mol |
IUPAC Name |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |
InChI Key |
RUUVZJIVMZGFMN-OMTSWVOZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69910-62-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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